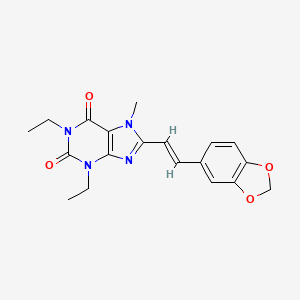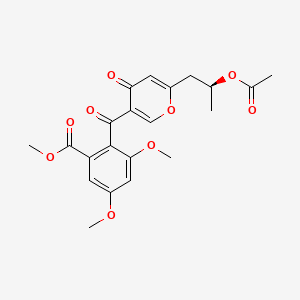
Isazophos-methyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isazophos-methyl is an organophosphorus compound widely used as an insecticide. It is known for its effectiveness in controlling a variety of pests in agricultural settings. The compound is characterized by its ability to inhibit acetylcholinesterase, an enzyme essential for the proper functioning of the nervous system in insects.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Isazophos-methyl involves the reaction of methyl isopropanol with chlorophosphoric acid diester . The specific reaction conditions can vary, but typically involve controlled temperatures and the use of catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets regulatory standards.
Análisis De Reacciones Químicas
Types of Reactions: Isazophos-methyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxon derivatives, which are often more toxic than the parent compound.
Reduction: This reaction can convert this compound into less active or inactive forms.
Substitution: This reaction involves the replacement of one functional group with another, potentially altering the compound’s activity and properties.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and other peroxides under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used, depending on the desired substitution product.
Major Products:
Oxidation: Oxon derivatives.
Reduction: Less active or inactive forms of the compound.
Substitution: Various substituted derivatives with potentially altered biological activity.
Aplicaciones Científicas De Investigación
Isazophos-methyl has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the behavior of organophosphorus pesticides.
Biology: Investigated for its effects on insect physiology and its potential use in pest control strategies.
Medicine: Studied for its potential effects on human health, particularly in cases of accidental exposure or poisoning.
Industry: Utilized in the development of new insecticides and pest control formulations.
Mecanismo De Acción
Isazophos-methyl exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, this compound causes an accumulation of acetylcholine, leading to continuous nerve signal transmission and eventual paralysis and death of the insect . The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.
Comparación Con Compuestos Similares
- Chlorpyrifos
- Parathion
- Methyl-parathion
- Quinalphos
- Triazophos
Each of these compounds shares a similar mechanism of action but can differ in their chemical structure, toxicity, and environmental persistence.
Propiedades
Número CAS |
42509-83-1 |
|---|---|
Fórmula molecular |
C7H13ClN3O3PS |
Peso molecular |
285.69 g/mol |
Nombre IUPAC |
(5-chloro-1-propan-2-yl-1,2,4-triazol-3-yl)oxy-dimethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C7H13ClN3O3PS/c1-5(2)11-6(8)9-7(10-11)14-15(16,12-3)13-4/h5H,1-4H3 |
Clave InChI |
DGBPBDHXEBEPBN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=NC(=N1)OP(=S)(OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




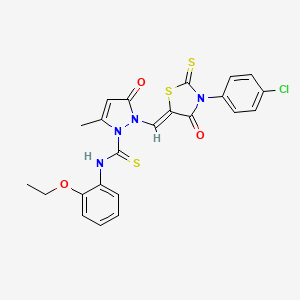
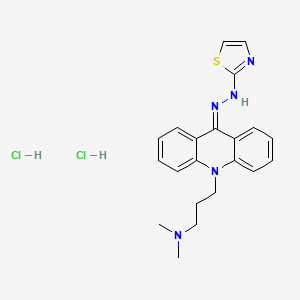
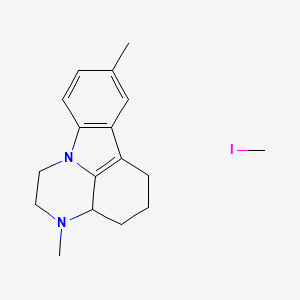
![(6aR,9S)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid](/img/structure/B12741598.png)



![2-(2,4-dichlorophenoxy)acetic acid;N'-[(E)-octadec-9-enyl]propane-1,3-diamine](/img/structure/B12741617.png)

